rac 1-Palmitoyl-3-chloropropanediol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

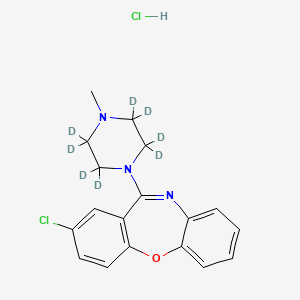

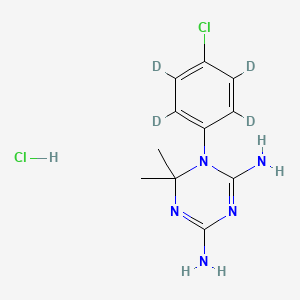

rac 1-Palmitoyl-3-chloropropanediol-d5: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of rac 1-Palmitoyl-3-chloropropanediol, where the hydrogen atoms are replaced with deuterium (d5). This compound is often utilized in analytical chemistry for accurate and reliable data analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Palmitoyl-3-chloropropanediol-d5 involves the esterification of 3-chloropropanediol with palmitic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The deuterium labeling is achieved by using deuterated reagents during the synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes .

Análisis De Reacciones Químicas

Types of Reactions: rac 1-Palmitoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Esterification and Transesterification: The ester bond can be formed or broken under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield palmitic acid and 3-chloropropanediol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.

Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Esterification: Formation of esters with different fatty acids.

Hydrolysis: Yields palmitic acid and 3-chloropropanediol.

Aplicaciones Científicas De Investigación

rac 1-Palmitoyl-3-chloropropanediol-d5 is widely used in scientific research, including:

Analytical Chemistry: Used as a reference standard for mass spectrometry and other analytical techniques.

Biological Studies: Helps in studying metabolic pathways and the behavior of lipids in biological systems.

Medical Research: Investigated for its potential role in understanding lipid metabolism and related disorders.

Industrial Applications: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of rac 1-Palmitoyl-3-chloropropanediol-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to trace the compound and study its interactions with various enzymes and molecular targets. This helps in understanding the dynamics of lipid metabolism and the effects of different interventions .

Comparación Con Compuestos Similares

rac 1-Palmitoyl-3-chloropropanediol: The non-deuterated version of the compound.

rac 1,2-Bis-palmitoyl-3-chloropropanediol: A similar compound with two palmitoyl groups.

1-Palmitoyl-3-chloropropanediol: Another related compound with a single palmitoyl group .

Uniqueness: rac 1-Palmitoyl-3-chloropropanediol-d5 is unique due to its stable isotope labeling, which makes it particularly valuable for precise analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate tracing and quantification in various research settings .

Propiedades

Número CAS |

1346599-60-7 |

|---|---|

Fórmula molecular |

C19H37ClO3 |

Peso molecular |

353.983 |

Nombre IUPAC |

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D |

Clave InChI |

CHBIHFLJUKBYRJ-YXJZIHALSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |

Sinónimos |

Hexadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; Palmitic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; 3-Chloro-1,2-propanediol-d3 1-Palmitate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.